Methyl5-bromo-2-methyl-6-morpholinonicotinate
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Overview
Description
Methyl 5-bromo-2-methyl-6-morpholinonicotinate is a heterocyclic compound that belongs to the class of pyridines. It is characterized by the presence of a bromine atom, a methyl group, and a morpholine ring attached to the nicotinate structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-methyl-6-morpholinonicotinate typically involves the bromination of 2-methyl-6-morpholinonicotinate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques helps in achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-methyl-6-morpholinonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, reduced forms, and hydrolyzed acids. These products can be further utilized in various applications depending on their chemical properties .
Scientific Research Applications
Methyl 5-bromo-2-methyl-6-morpholinonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-methyl-6-morpholinonicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzymatic activities, receptor binding, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methoxynicotinate: Similar structure but with a methoxy group instead of a morpholine ring.
Methyl 5-bromo-2-methyl-6-piperidinonicotinate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Methyl 5-bromo-2-methyl-6-morpholinonicotinate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H15BrN2O3 |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
methyl 5-bromo-2-methyl-6-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15BrN2O3/c1-8-9(12(16)17-2)7-10(13)11(14-8)15-3-5-18-6-4-15/h7H,3-6H2,1-2H3 |
InChI Key |
GHRXNPFYFRQTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)Br)N2CCOCC2 |
Origin of Product |
United States |
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